2-Nitrophenyl chloroformate
Overview
Description
2-Nitrophenyl chloroformate is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of chloroformic acid and is characterized by the presence of a nitro group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl chloroformate can be synthesized through a nucleophilic substitution reaction. Typically, the reaction involves the treatment of 2-nitrophenol with phosgene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to produce 2-nitrophenol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines in the presence of a base to form carbamates.
Alcohols: Reacts with alcohols in the presence of a base to form carbonate esters.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
2-Nitrophenyl chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the protection of hydroxyl and amino groups in organic synthesis.
Biology: Employed in the synthesis of bioconjugates and for the immobilization of proteins on surfaces.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitrophenyl chloroformate involves the formation of reactive intermediates that facilitate the introduction of protective groups. The compound reacts with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbonate esters, respectively. The nitro group on the phenyl ring enhances the reactivity of the chloroformate group, making it an efficient reagent for these transformations .
Comparison with Similar Compounds
4-Nitrophenyl chloroformate: Similar in structure but with the nitro group in the para position.
Methyl chloroformate: Lacks the nitro group and is less reactive compared to 2-nitrophenyl chloroformate.
Ethyl chloroformate: Similar to methyl chloroformate but with an ethyl group.
Uniqueness: this compound is unique due to the presence of the nitro group, which significantly enhances its reactivity compared to other chloroformates. This makes it particularly useful in reactions requiring high reactivity and efficiency .
Properties
IUPAC Name |
(2-nitrophenyl) carbonochloridate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-7(10)13-6-4-2-1-3-5(6)9(11)12/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLXUWOHGKLDNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346751 | |
Record name | 2-Nitrophenyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50353-00-9 | |
Record name | 2-Nitrophenyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitrophenyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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